molecular formula C16H22O3 B12536081 6-Heptenal, 5-[(4-methoxyphenyl)methoxy]-3-methyl-, (3S,5R)- CAS No. 832688-82-1

6-Heptenal, 5-[(4-methoxyphenyl)methoxy]-3-methyl-, (3S,5R)-

Cat. No.: B12536081
CAS No.: 832688-82-1
M. Wt: 262.34 g/mol
InChI Key: QHXJDPLYILQHBQ-HIFRSBDPSA-N
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Description

6-Heptenal, 5-[(4-methoxyphenyl)methoxy]-3-methyl-, (3S,5R)- is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a heptenal backbone with a methoxyphenyl group and a methyl group attached to it. The stereochemistry of the compound is specified by the (3S,5R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptenal, 5-[(4-methoxyphenyl)methoxy]-3-methyl-, (3S,5R)- involves several steps, starting from readily available starting materials. One common synthetic route includes the alkylation of 4-methoxyphenol with a suitable alkyl halide, followed by the formation of the heptenal backbone through a series of reactions such as aldol condensation and reduction. The stereochemistry is controlled using chiral catalysts or chiral auxiliaries during the key steps of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-Heptenal, 5-[(4-methoxyphenyl)methoxy]-3-methyl-, (3S,5R)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the heptenal group to an alcohol or alkane.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Heptenal, 5-[(4-methoxyphenyl)methoxy]-3-methyl-, (3S,5R)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Heptenal, 5-[(4-methoxyphenyl)methoxy]-3-methyl-, (3S,5R)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Uniqueness

6-Heptenal, 5-[(4-methoxyphenyl)methoxy]-3-methyl-, (3S,5R)- is unique due to its specific stereochemistry and the presence of both a heptenal backbone and a methoxyphenyl group. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

CAS No.

832688-82-1

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

(3S,5R)-5-[(4-methoxyphenyl)methoxy]-3-methylhept-6-enal

InChI

InChI=1S/C16H22O3/c1-4-15(11-13(2)9-10-17)19-12-14-5-7-16(18-3)8-6-14/h4-8,10,13,15H,1,9,11-12H2,2-3H3/t13-,15+/m1/s1

InChI Key

QHXJDPLYILQHBQ-HIFRSBDPSA-N

Isomeric SMILES

C[C@H](CC=O)C[C@H](C=C)OCC1=CC=C(C=C1)OC

Canonical SMILES

CC(CC=O)CC(C=C)OCC1=CC=C(C=C1)OC

Origin of Product

United States

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